Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-

Description

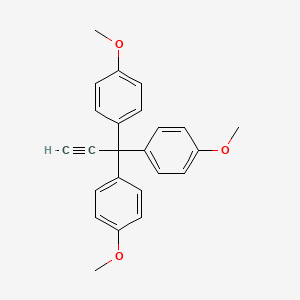

The compound “Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-” is a triaryl-substituted benzene derivative characterized by a central 2-propynylidyne (C≡C) group connecting three para-methoxy-substituted benzene rings. This structure confers unique electronic and steric properties due to the electron-donating methoxy groups and the rigid, linear geometry of the sp-hybridized carbon bridge.

Properties

CAS No. |

816423-13-9 |

|---|---|

Molecular Formula |

C24H22O3 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

1-[1,1-bis(4-methoxyphenyl)prop-2-ynyl]-4-methoxybenzene |

InChI |

InChI=1S/C24H22O3/c1-5-24(18-6-12-21(25-2)13-7-18,19-8-14-22(26-3)15-9-19)20-10-16-23(27-4)17-11-20/h1,6-17H,2-4H3 |

InChI Key |

DFIUFPFGHXCMGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzene derivatives with propargyl halides under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the propynylidyne linkage . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon, resulting in the hydrogenation of the triple bond to form alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] involves its interaction with various molecular targets. The compound’s aromatic rings and propynylidyne group allow it to engage in π-π interactions and hydrogen bonding with proteins and enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Research Findings and Discussion

Structural and Reactivity Comparisons

- Electron Density and Reactivity : The methoxy groups in all analogs enhance electron density on the aromatic rings, facilitating electrophilic substitution. However, the 2-propynylidyne bridge in the target compound likely increases acidity of terminal protons, enabling metal-catalyzed coupling reactions, unlike the inert trichloroethylidene group in Methoxychlor .

- Steric Effects : Compounds with bulky central groups (e.g., decyloxy in ) exhibit reduced solubility in polar solvents, whereas the linear propynylidyne or butadiyne bridges () favor crystalline packing and thermal stability .

Biological Activity

Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-], also known by its CAS number 816423-13-9, is a complex organic compound with significant potential in various biological applications. This article discusses its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is , indicating a structure that integrates multiple methoxy groups with a propynylidyne linkage. The compound's structural complexity suggests potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C24H22O3 |

| CAS Registry Number | 816423-13-9 |

| Molecular Weight | 374.43 g/mol |

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzene with methoxy substitutions have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: Anticancer Activity

A study examining the effects of benzene derivatives on human breast cancer cell lines (MDA-MB231 and MCF-7) demonstrated that these compounds could significantly reduce cell viability. The results indicated that compounds similar to Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] could induce apoptosis through caspase activation and modulation of apoptotic pathways .

The biological activity of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is likely mediated through several mechanisms:

- Caspase Activation : Induces apoptosis by activating caspases, which are crucial for the apoptotic process.

- Inhibition of Proliferative Pathways : Compounds like this may inhibit pathways involved in cell proliferation, such as the NF-κB signaling pathway.

- DNA Interaction : Potential binding to DNA or related proteins may disrupt normal cellular functions leading to cell death.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-]. The following table summarizes key findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB231 | 15.0 | Caspase activation | |

| MCF-7 | 20.5 | NF-κB inhibition | |

| HeLa | 18.0 | DNA binding |

Molecular Docking Studies

Molecular docking studies have suggested that Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] interacts favorably with several cancer-related proteins, including P53 and caspase-3. These interactions indicate a potential for this compound to act as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.